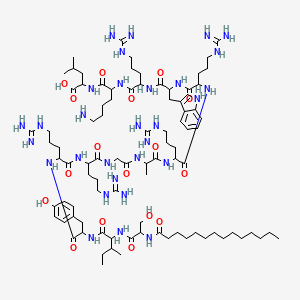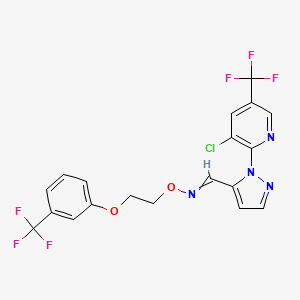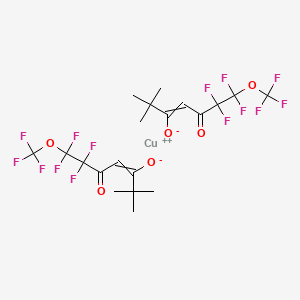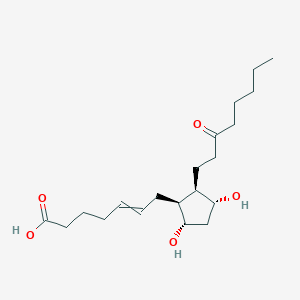
myristoyl-DL-Ser-DL-xiIle-DL-Tyr-DL-Arg-DL-Arg-Gly-DL-Ala-DL-Arg-DL-Arg-DL-Trp-DL-Arg-DL-Lys-DL-Leu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myristoyl-DL-Ser-DL-xiIle-DL-Tyr-DL-Arg-DL-Arg-Gly-DL-Ala-DL-Arg-DL-Arg-DL-Trp-DL-Arg-DL-Lys-DL-Leu-OH is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of a sequence of amino acids, each in its DL form, which means it contains both the D- and L- isomers of the amino acids. The compound is myristoylated, meaning it has a myristoyl group (a 14-carbon saturated fatty acid) attached to it, which can influence its biological activity and membrane association.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Myristoyl-DL-Ser-DL-xiIle-DL-Tyr-DL-Arg-DL-Arg-Gly-DL-Ala-DL-Arg-DL-Arg-DL-Trp-DL-Arg-DL-Lys-DL-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s alpha-amino group.
Coupling: of the next amino acid using activating agents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the full sequence is assembled.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
The myristoylation step is typically performed by reacting the peptide with myristic acid in the presence of coupling agents.
Industrial Production Methods
Industrial production of this peptide would follow similar principles but on a larger scale, utilizing automated peptide synthesizers to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at the tryptophan and tyrosine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling agents: HBTU, DIC, EDC.
Major Products
Oxidized peptides: Modified at specific residues.
Reduced peptides: With free thiol groups.
Substituted peptides: With altered amino acid sequences.
Aplicaciones Científicas De Investigación
Chemistry
Peptide synthesis: Used as a model compound to study peptide synthesis techniques and optimization.
Biology
Cell signaling: Investigated for its role in cell signaling pathways due to its myristoylation, which can affect membrane localization.
Medicine
Drug delivery: Explored as a potential vehicle for delivering therapeutic agents due to its ability to interact with cell membranes.
Industry
Biomaterials: Studied for its potential use in creating biomaterials for tissue engineering and regenerative medicine.
Mecanismo De Acción
The myristoyl group allows the peptide to associate with cell membranes, influencing its interaction with membrane-bound receptors and enzymes. The peptide sequence can interact with specific molecular targets, such as G-protein coupled receptors (GPCRs) or enzymes involved in signaling pathways, modulating their activity and downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
Myristoylated peptides: Other peptides with myristoyl groups, such as myristoylated alanine-rich C-kinase substrate (MARCKS).
Non-myristoylated peptides: Peptides without the myristoyl group, which may have different membrane association properties.
Uniqueness
Membrane association: The myristoyl group provides unique membrane-binding properties.
Sequence specificity: The specific sequence of amino acids confers unique biological activity and specificity for certain molecular targets.
This detailed overview provides a comprehensive understanding of Myristoyl-DL-Ser-DL-xiIle-DL-Tyr-DL-Arg-DL-Arg-Gly-DL-Ala-DL-Arg-DL-Arg-DL-Trp-DL-Arg-DL-Lys-DL-Leu-OH, covering its synthesis, reactions, applications, mechanism, and comparison with similar compounds
Propiedades
IUPAC Name |
2-[[6-amino-2-[[5-carbamimidamido-2-[[2-[[5-carbamimidamido-2-[[5-carbamimidamido-2-[2-[[2-[[5-carbamimidamido-2-[[5-carbamimidamido-2-[[3-(4-hydroxyphenyl)-2-[[2-[[3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]acetyl]amino]propanoylamino]pentanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H154N30O17/c1-7-9-10-11-12-13-14-15-16-17-18-36-71(123)110-70(52-121)83(134)120-73(54(5)8-2)84(135)118-67(48-56-37-39-58(122)40-38-56)81(132)115-64(33-25-44-104-88(96)97)77(128)112-61(31-23-42-102-86(92)93)75(126)108-51-72(124)109-55(6)74(125)111-63(32-24-43-103-87(94)95)76(127)114-66(35-27-46-106-90(100)101)79(130)117-68(49-57-50-107-60-29-20-19-28-59(57)60)82(133)116-65(34-26-45-105-89(98)99)78(129)113-62(30-21-22-41-91)80(131)119-69(85(136)137)47-53(3)4/h19-20,28-29,37-40,50,53-55,61-70,73,107,121-122H,7-18,21-27,30-36,41-49,51-52,91H2,1-6H3,(H,108,126)(H,109,124)(H,110,123)(H,111,125)(H,112,128)(H,113,129)(H,114,127)(H,115,132)(H,116,133)(H,117,130)(H,118,135)(H,119,131)(H,120,134)(H,136,137)(H4,92,93,102)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKARHQCXWSUMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H154N30O17 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1928.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(hydroxyimino)methyl]-2-phenylacetamide](/img/structure/B12512162.png)
![6-[3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine](/img/structure/B12512164.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12512196.png)
![[4-(2-{2-[3-amino-2-(2,5-dioxopyrrol-1-yl)propanamido]-3-methylbutanamido}-5-(carbamoylamino)pentanamido)phenyl]methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate](/img/structure/B12512205.png)
![(2S)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12512210.png)


![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B12512227.png)

![Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide](/img/structure/B12512237.png)

![(4-Nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12512264.png)

